molecular formula C₇₂H₁₀₄N₂₀O₁₇ B612781 Proteolipid protein (139-151) CAS No. 122018-58-0

Proteolipid protein (139-151)

Cat. No. B612781
M. Wt: 1521.72
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Proteolipid protein (PLP) 139-151 is a synthetic myelin proteolipid protein fragment . It is the dominant encephalitogenic peptide that induces experimental autoimmune encephalomyelitis (EAE) in SJL (H-2 s) mice . This peptide is highly immunogenic and induces an autoimmune response .


Synthesis Analysis

The synthesis of PLP 139-151 involves the use of nuclear magnetic resonance (NMR) methods in combination with unrestrained molecular dynamics simulations . The side chains of mutated amino acids in the cyclic analogue have different spatial orientation compared with the corresponding side chains of the linear analogue .


Molecular Structure Analysis

The conformational behavior of linear and cyclic peptide analogues of PLP, namely PLP 139-151 and cyclic (139-151) (L 144, R 147) PLP 139-151, have been studied in solution by means of nuclear magnetic resonance (NMR) methods .


Chemical Reactions Analysis

The side chains of mutated amino acids in the cyclic analogue have different spatial orientation compared with the corresponding side chains of the linear analogue, which can lead to reduced affinity to TCR . High pH (approximately 8.0) and neuraminidase treatment enhances the staining capacity of PLP (139-151) tetramer without compromising specificity .


Physical And Chemical Properties Analysis

The conformational behavior of linear and cyclic peptide analogues of PLP, namely PLP 139-151 and cyclic (139-151) (L 144, R 147) PLP 139-151, have been studied in solution by means of nuclear magnetic resonance (NMR) methods .

Scientific Research Applications

Specific Scientific Field

Neurology, Immunology

Summary of the Application

Proteolipid protein (PLP) 139-151 has been identified as the dominant encephalitogenic peptide that induces experimental autoimmune encephalomyelitis (EAE) in specific mouse models. EAE is an animal model of multiple sclerosis .

Methods of Application

The experimental autoimmune encephalomyelitis (EAE) can be induced in mice by administration of peptides derived from myelin proteins, i.e., proteolipid protein (PLP) 139–151 .

Results or Outcomes

Research has shown that the T cell receptor (TCR) specificity contributes significantly to the induction of EAE. In a study, copolymers with modified amino acid compositions have been developed with the aim of suppressing multiple sclerosis more effectively. The enhanced efficacy of these copolymers in EAE induced in SJL J mice with proteolipid protein 139–151 was demonstrated .

Application in T Cell Detection

Specific Scientific Field

Immunology

Summary of the Application

A class II tetramer using the IA s class II molecule combined with an autoantigenic peptide from myelin proteolipid protein (PLP; PLP 139–151) has been generated and used to analyze myelin PLP 139–151 -reactive T cells .

Methods of Application

The IA s tetramers stimulated and stained the PLP 139–151 -specific 5B6 TCR transgenic T cells and a polyclonal cell line specific for PLP 139–151, but not a control T cell line specific for PLP 178–191 .

Results or Outcomes

The data show that the tetrameric reagent binds and stimulates PLP 139–151 -reactive T cells with specificity. This tetrameric reagent will be useful in studying the evolution of PLP 139–151 -specific repertoire in naive mice and its expansion during the autoimmune disease experimental autoimmune encephalomyelitis .

Application in Development of Therapeutic Strategies for CNS Disorders

Specific Scientific Field

Neurology

Summary of the Application

Proteolipid protein (PLP) 139-151 has been used in the development of therapeutic strategies for central nervous system (CNS) disorders.

Methods of Application

One study utilized multiple antigen peptides (MAPs) containing PLP139–151 peptides arranged around a dendrimeric branched lysine core.

Results or Outcomes

The study aimed to influence the expression and development of experimental autoimmune encephalomyelitis (EAE), an animal model of multiple sclerosis.

Application in Gene Therapy for Autoimmune Disease

Specific Scientific Field

Immunology, Gene Therapy

Summary of the Application

A study investigated the immunomodulatory effects and mechanism of action of alpha-melanocyte-stimulating hormone (a-MSH) gene modified proteolipid protein (PLP) 139–151-specific T cells in the SJL mouse model of experimental autoimmune encephalomyelitis (EAE) .

Methods of Application

PLP139-151-specific T cells were transduced with a recombinant adeno-associated virus 2 (rAAV2) encoding a-MSH. After activation with PLP139-151 in vitro, these cells secreted high levels of a-MSH and demonstrated an altered Th1-like cytokine pattern as well as a high frequency of CD4+CD25+Treg cells .

Results or Outcomes

The study showed that these cells could suppress the induction of adoptive transfer EAE. More importantly, the cells had preventive and therapeutic effect on active relapse-remitting EAE in an antigen-inducible manner. Suppression of REAE by these cells was associated with a general reduction of inflammatory central nervous system (CNS) infiltrates, a pronounced decrease in Th1 cytokines and chemokines expression and an increase in Th2 cytokines .

Application in the Development of Modified Amino Acid Copolymers

Specific Scientific Field

Immunology, Biochemistry

Summary of the Application

Proteolipid protein (PLP) 139-151 has been used in the development of copolymers with modified amino acid compositions. These copolymers are based on the binding motif of myelin basic protein 85–99 to HLA-DR2 and aim to suppress multiple sclerosis more effectively .

Methods of Application

The efficacy of these copolymers was demonstrated in experimental autoimmune encephalomyelitis (EAE) induced in SJL J mice with proteolipid protein 139–151. The copolymers were administered using three protocols: simultaneous administration of autoantigen and copolymer (prevention), pretreatment with copolymers (vaccination), or administration of copolymers after disease onset (treatment) .

Results or Outcomes

In the treatment protocol, administration of soluble VWAK and FYAK after onset of disease led to stasis of its progression and suppression of histopathological evidence of EAE .

Application in the Prevention of Experimental Allergic Encephalomyelitis

Specific Scientific Field

Immunology

Summary of the Application

Proteolipid protein (PLP) 139-151 has been used in the prevention of clinical and histological signs of experimental allergic encephalomyelitis (EAE) in mice by the water-soluble carbon monoxide-releasing molecule (CORM)-A1 .

Methods of Application

The study involved the use of the carbon monoxide-releasing molecule CORM-A1 in the prevention of EAE, an animal model of multiple sclerosis .

Results or Outcomes

The data showed that the prolonged prophylactic administration of CORM-A1 improved the clinical and histopathological signs of EAE, as shown by a reduced cumulative score, shorter duration, and a lower cumulative incidence of the disease as well as milder inflammatory infiltrations of the spinal cords .

Safety And Hazards

Immunization with PLP (139-151) induces severe clinical and histological experimental allergic encephalomyelitis (EAE), an animal model of multiple sclerosis .

Future Directions

The generation of these copolymer-specific regulatory T cells that secrete IL-4 and IL-10 and are independent of the immunizing autoantigen is very prominent among the multiple mechanisms that account for the observed suppressive effect of copolymers in EAE . This suggests that local delivery of α-MSH by rAAV2-mediated α-MSH-transduced PLP139-151-specific T cells (T PLP-α-MSH) would be a desirable new approach to the treatment of autoimmune disease in the CNS .

properties

IUPAC Name

(3S)-3-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C72H104N20O17/c1-40(2)25-51(63(99)80-36-60(95)84-55(30-45-34-77-39-82-45)71(107)92-24-14-21-58(92)70(106)89-54(31-61(96)97)68(104)85-50(20-11-13-23-74)66(102)90-56(72(108)109)27-42-15-6-5-7-16-42)86-67(103)53(28-43-32-78-48-18-9-8-17-46(43)48)88-65(101)49(19-10-12-22-73)83-59(94)35-79-64(100)52(26-41(3)4)87-69(105)57(37-93)91-62(98)47(75)29-44-33-76-38-81-44/h5-9,15-18,32-34,38-41,47,49-58,78,93H,10-14,19-31,35-37,73-75H2,1-4H3,(H,76,81)(H,77,82)(H,79,100)(H,80,99)(H,83,94)(H,84,95)(H,85,104)(H,86,103)(H,87,105)(H,88,101)(H,89,106)(H,90,102)(H,91,98)(H,96,97)(H,108,109)/t47-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQIBUOXNUPHALR-UVIWMAFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC6=CN=CN6)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CN=CN6)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H104N20O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1521.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Proteolipid protein (139-151)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.